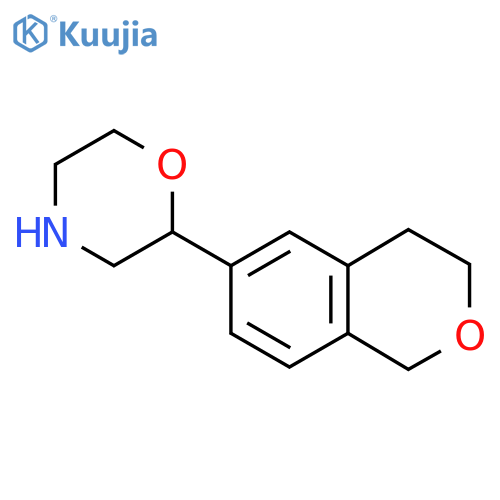Cas no 1509888-45-2 (2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine)

2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine
- 1509888-45-2
- EN300-1754305
-
- インチ: 1S/C13H17NO2/c1-2-12-9-15-5-3-10(12)7-11(1)13-8-14-4-6-16-13/h1-2,7,13-14H,3-6,8-9H2
- InChIKey: YSUXMBPJZBAYFA-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1C=CC2COCCC=2C=1
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754305-1.0g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 1g |
$1844.0 | 2023-05-26 | ||
| Enamine | EN300-1754305-10.0g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 10g |
$7927.0 | 2023-05-26 | ||
| Enamine | EN300-1754305-0.05g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 0.05g |
$1549.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-2.5g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 2.5g |
$3611.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-5.0g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 5g |
$5345.0 | 2023-05-26 | ||
| Enamine | EN300-1754305-0.25g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 0.25g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-0.1g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 0.1g |
$1623.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-10g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 10g |
$7927.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-0.5g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 0.5g |
$1770.0 | 2023-09-20 | ||
| Enamine | EN300-1754305-5g |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine |
1509888-45-2 | 5g |
$5345.0 | 2023-09-20 |
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine 関連文献
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholineに関する追加情報
化合物 CAS No. 1509888-45-2: 2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンの研究と応用
化合物CAS No. 1509888-45-2、一般的に2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンとして知られる、は化学生物学および薬理学の分野で注目を集めています。この化合物は、そのユニークな化学構造と生物学的活性により、さまざまな研究と開発の対象となっています。
化学構造と物理的性質
2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンは、ベンゾピラン環とモルホリン環を含む複雑な二環系化合物です。その化学式はC13H17N1O1で、分子量は207.27 g/molです。この化合物は無色の結晶性粉末として存在し、溶媒への溶解性は良好です。特に、メタノールやエタノールなどの極性溶媒に高い溶解性を示します。
生物学的活性と薬理作用
2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンの生物学的活性は多岐にわたります。最近の研究では、この化合物が神経保護作用を持つことが示されています。特に、アルツハイマー病やパーキンソン病などの神経変性疾患に対する潜在的な治療効果が注目されています。また、抗炎症作用や抗酸化作用も報告されており、これらの特性により、炎症性疾患や酸化ストレスに関連する疾患の治療に応用される可能性があります。
臨床試験と研究動向
CAS No. 1509888-45-2に関する臨床試験はまだ初期段階にありますが、前臨床試験での結果は非常に有望です。特に、神経保護効果については、マウスモデルでの実験で有意な改善が観察されています。これらの結果に基づき、今後の人間での臨床試験への移行が期待されています。
合成方法と製造プロセス
2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンの合成方法にはいくつかのアプローチがあります。一般的には、ベンゾピラン環を含��中間体から出発し、適切な反応条件のもとでモルホリン環を導入することで合成されます。具体的には、ベンゾピラン環を含むハロゲン化物とモルホリンとのクロスカップリング反応がよく使用されます。
応用分野と将来の展望
CAS No. 1509888-45-2の応用分野は広範囲にわたります。主な応用分野としては、神経変性疾患の治療薬開発が挙げられます。また、抗炎症剤や抗酸化剤としての利用も期待されています。さらに、この化合物の生物学的活性に基づいて、新たな医薬品や機能性食品の開発にも活用される可能性があります。
結論
CAS No. 1509888-45-2: 2-(3,4-ジヒドロ-1H-2-ベンゾピラン-6-イル)モルホリンは、そのユニークな化学構造と多様な生物学的活性により、化学生物学および薬理学の分野で重要な役割を果たしています。今後の研究と開発によって、この化合物が持つ潜在的な治療効果がさらに明らかになることが期待されます。
1509888-45-2 (2-(3,4-dihydro-1H-2-benzopyran-6-yl)morpholine) 関連製品
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)



